Mu‑Opioid Receptor Affinity and Antagonist Switch: D‑2‑Nal vs. D‑1‑Nal in Endomorphin‑2
In a direct head‑to‑head study, substitution of the Phe⁴ residue in endomorphin‑2 with D‑2‑Nal produced an analog with an IC₅₀ of 19 ± 2.1 nM at the μ‑opioid receptor, while the corresponding D‑1‑Nal analog displayed a slightly higher affinity (IC₅₀ 14 ± 1.25 nM). Both analogs functioned as weak antagonists, whereas the parent peptide is a potent agonist (IC₅₀ 1.9 ± 0.21 nM) [1]. This demonstrates that the 2‑naphthyl orientation, while slightly less affine than the 1‑naphthyl variant, consistently induces a functional switch to antagonism, a property not shared by the native Phe residue.
| Evidence Dimension | Binding affinity (IC₅₀) and functional activity at μ‑opioid receptor |
|---|---|
| Target Compound Data | IC₅₀ = 19 ± 2.1 nM; weak antagonist |
| Comparator Or Baseline | D‑1‑Nal analog: IC₅₀ = 14 ± 1.25 nM (weak antagonist); Endomorphin‑2 parent: IC₅₀ = 1.9 ± 0.21 nM (agonist) |
| Quantified Difference | Target IC₅₀ is 1.36‑fold higher (lower affinity) than D‑1‑Nal analog, and 10‑fold lower affinity than parent agonist |
| Conditions | μ‑opioid receptor binding assay; Guinea‑Pig Ileum (GPI) functional assay |
Why This Matters
The 2‑naphthyl group provides a specific balance between affinity and functional antagonism, making H‑D‑2‑Nal‑OH the building block of choice when a moderate‑affinity antagonist profile is desired.
- [1] Kruszynski R, Fichna J, do-Rego JC, et al. Novel endomorphin-2 analogs with mu-opioid receptor antagonist activity. J Pept Res. 2005;66(3):125-131. doi:10.1111/j.1399-3011.2005.00282.x View Source
